molecular formula C11H18OS2 B8721348 3-(Isopentyldisulfanyl)-2,5-dimethylfuran CAS No. 61197-13-5

3-(Isopentyldisulfanyl)-2,5-dimethylfuran

Cat. No.: B8721348
CAS No.: 61197-13-5
M. Wt: 230.4 g/mol
InChI Key: WQEDLSADBJJRIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentyldisulfanyl)-2,5-dimethylfuran typically involves the reaction of 2,5-dimethylfuran with a disulfide compound under specific conditions. One common method is the reaction of 2,5-dimethylfuran with 3-methylbutyl disulfide in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(Isopentyldisulfanyl)-2,5-dimethylfuran can undergo various chemical reactions, including:

    Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfanyl group can be reduced to thiols.

    Substitution: The methyl groups on the furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

3-(Isopentyldisulfanyl)-2,5-dimethylfuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(Isopentyldisulfanyl)-2,5-dimethylfuran involves its interaction with molecular targets through its functional groups. The disulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially affecting protein function and signaling pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler analog without the disulfanyl group, used as a biofuel.

    3-Methyl-2,5-dimethylfuran: Another analog with different substitution patterns on the furan ring.

    2,5-Dimethyl-3-(methyldithio)furan: A compound with a similar disulfanyl group but different alkyl chain.

Properties

CAS No.

61197-13-5

Molecular Formula

C11H18OS2

Molecular Weight

230.4 g/mol

IUPAC Name

2,5-dimethyl-3-(3-methylbutyldisulfanyl)furan

InChI

InChI=1S/C11H18OS2/c1-8(2)5-6-13-14-11-7-9(3)12-10(11)4/h7-8H,5-6H2,1-4H3

InChI Key

WQEDLSADBJJRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)SSCCC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.64 Grams (0.005 moles) of 2,5-dimethyl-3-furanthiol and 1.04 grams (0.01 moles) of isoamyl mercaptan are dissolved in 12 ml anhydrous diethyl ether. 0.8 Grams (0.0075 moles) of sodium carbonate dissolved in 8 ml water is added with stirring to the reaction mass. 1.9 Grams (0.0075 moles) of iodine dissolved in 6 ml anhydrous diethyl ether is then added dropwise to the reaction mass until the iodine color remains. The reaction mass is then stirred for a period of 30 minutes.
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Synthesis routes and methods II

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